3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 773152-57-1
VCID: VC7684781
InChI: InChI=1S/C25H27F3N2O5/c1-3-29-11-13-30(14-12-29)15-17-18(31)10-9-16-21(32)23(24(25(26,27)28)35-22(16)17)34-20-8-6-5-7-19(20)33-4-2/h5-10,31H,3-4,11-15H2,1-2H3
SMILES: CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4OCC)C(F)(F)F)O
Molecular Formula: C25H27F3N2O5
Molecular Weight: 492.495

3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

CAS No.: 773152-57-1

Cat. No.: VC7684781

Molecular Formula: C25H27F3N2O5

Molecular Weight: 492.495

* For research use only. Not for human or veterinary use.

3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one - 773152-57-1

Specification

CAS No. 773152-57-1
Molecular Formula C25H27F3N2O5
Molecular Weight 492.495
IUPAC Name 3-(2-ethoxyphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Standard InChI InChI=1S/C25H27F3N2O5/c1-3-29-11-13-30(14-12-29)15-17-18(31)10-9-16-21(32)23(24(25(26,27)28)35-22(16)17)34-20-8-6-5-7-19(20)33-4-2/h5-10,31H,3-4,11-15H2,1-2H3
Standard InChI Key ANLGBZMFXQKYCE-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4OCC)C(F)(F)F)O

Introduction

3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic molecule belonging to the class of chromenone derivatives, which are closely related to flavonoids. This compound has garnered significant attention due to its potential applications in medicinal chemistry and drug development. Its unique structure, featuring a chromenone backbone with various functional groups, makes it an interesting candidate for further research.

Synthesis

The synthesis of 3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step chemical reactions. While specific details on reagents and conditions are not widely available, the synthesis generally requires careful control of temperature, solvents, and reaction times to achieve high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the final product.

Biological Activities and Potential Applications

Research on 3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is ongoing, with potential applications in various therapeutic areas. The compound's mechanism of action is not fully elucidated but may involve interactions with biological targets relevant to diseases such as cancer or neurological disorders. Studies typically involve assessing the compound's effects on cell lines or animal models to understand its pharmacological profile.

Comparison with Related Compounds

Other chromenone derivatives, such as 7-hydroxy-4-phenylchromen-2-one, have shown diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects . These compounds often undergo modifications to enhance their efficacy or create derivatives with improved pharmacological profiles.

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